

Spectroscopic Profile of 7-Oxoctanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 7-Oxoctanoic acid

Cat. No.: B082073

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **7-Oxoctanoic acid**, a fatty acid derivative of interest in various research and development applications. The information presented herein includes detailed tables of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols utilized for their acquisition. This document is intended to serve as a core reference for the characterization and analysis of this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for **7-Oxoctanoic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
11.5 - 12.0	br s	1H	-COOH
2.44	t	2H	H-6
2.32	t	2H	H-2
2.14	s	3H	H-8
1.62	p	2H	H-3
1.54	p	2H	H-5
1.32	m	2H	H-4

¹³C NMR (Carbon NMR) Data

Chemical Shift (ppm)	Carbon Atom Assignment
209.2	C-7 (C=O, ketone)
179.3	C-1 (C=O, acid)
43.5	C-6
33.8	C-2
29.8	C-8
28.6	C-4
24.3	C-3
23.5	C-5

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
2500-3300	Broad	O-H stretch (Carboxylic Acid)
2940, 2860	Strong	C-H stretch (Aliphatic)
1710	Strong	C=O stretch (Ketone)
1700	Strong	C=O stretch (Carboxylic Acid)

Mass Spectrometry (MS)

m/z	Relative Intensity	Assignment
43	100.0	[CH ₃ CO] ⁺
55	49.8	[C ₄ H ₇] ⁺
58	69.8	[C ₃ H ₆ O] ⁺
71	29.2	[C ₄ H ₇ O] ⁺
73	29.2	[C ₃ H ₅ O ₂] ⁺
83	15.6	[C ₅ H ₇ O] ⁺
98	18.0	[C ₅ H ₆ O ₂] ⁺
115	11.2	[M - C ₂ H ₅ O] ⁺
125	4.8	[M - H ₂ O - CH ₃] ⁺
140	3.3	[M - H ₂ O] ⁺
158	2.5	[M] ⁺

Experimental Protocols

The spectroscopic data presented was acquired using standard analytical methodologies. The general protocols are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

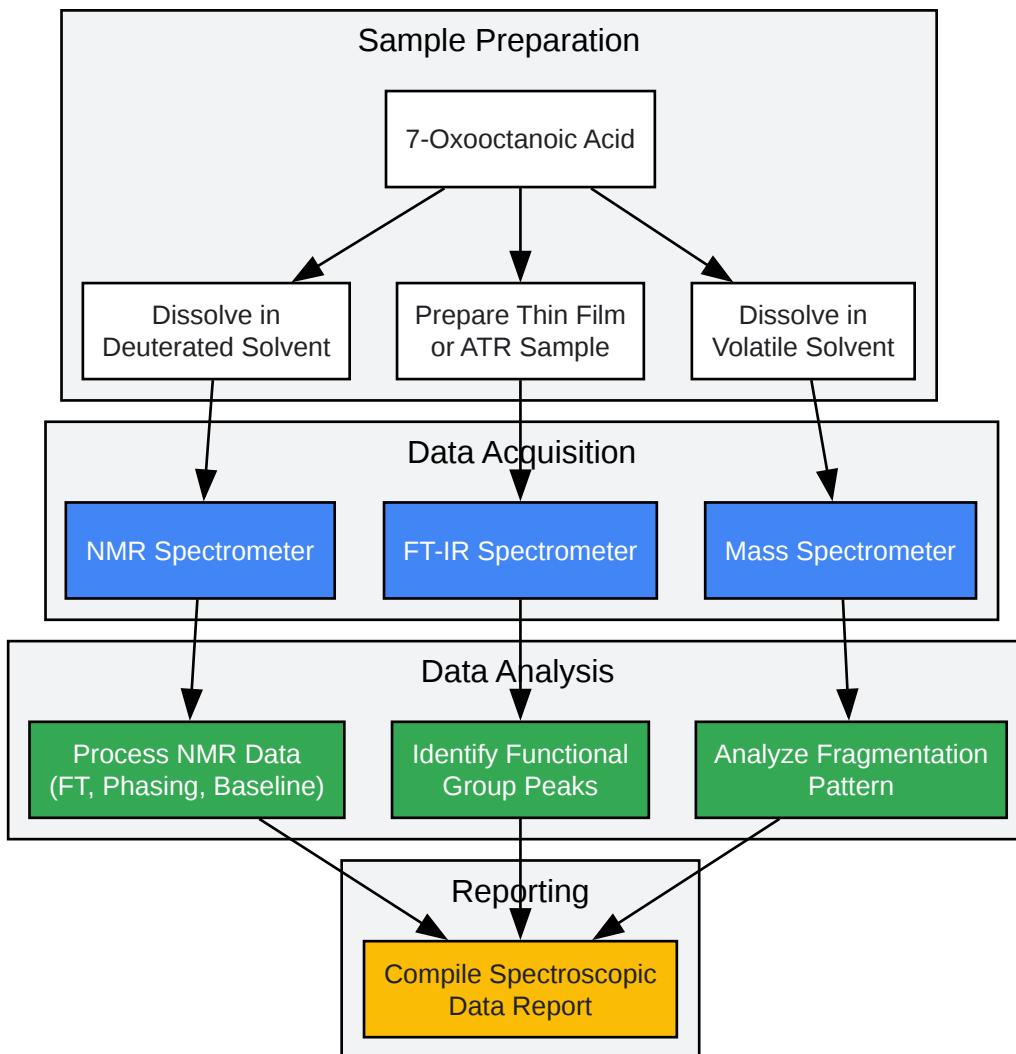
- Sample Preparation: Approximately 10-20 mg of **7-Oxooctanoic acid** was dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl_3) or deuterated dimethyl sulfoxide (DMSO-d_6) in a 5 mm NMR tube.
- Instrumentation: ^1H and ^{13}C NMR spectra were recorded on a 400 MHz NMR spectrometer.
- ^1H NMR Acquisition: The proton spectrum was acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Standard parameters included a spectral width of -2 to 12 ppm, a pulse angle of 30-45°, and a relaxation delay of 1-2 seconds.
- ^{13}C NMR Acquisition: The carbon spectrum was acquired using a proton-decoupled pulse sequence. A spectral width of 0 to 220 ppm and a sufficient number of scans were used to obtain a high-quality spectrum.
- Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the residual solvent peak.

Infrared (IR) Spectroscopy

- Sample Preparation: Given that **7-Oxooctanoic acid** is a low-melting solid, the Attenuated Total Reflectance (ATR) or thin film method is typically employed. For the thin film method, a small amount of the solid is dissolved in a volatile solvent (e.g., methylene chloride), and a drop of the solution is placed on a KBr or NaCl plate.^[1] The solvent is allowed to evaporate, leaving a thin film of the compound.^[1]
- Instrumentation: An FT-IR spectrometer was used to record the spectrum.
- Data Acquisition: The spectrum was typically recorded over a range of 4000 to 400 cm^{-1} . A background spectrum of the clean ATR crystal or salt plate was acquired prior to the sample measurement and automatically subtracted from the sample spectrum.
- Data Analysis: The characteristic absorption bands corresponding to the functional groups present in the molecule were identified.

Mass Spectrometry (MS)

- Sample Preparation: A small amount of **7-Oxooctanoic acid** was dissolved in a suitable volatile solvent, such as methanol or acetonitrile, to a concentration of approximately 1


mg/mL.

- Instrumentation: An electron ionization (EI) mass spectrometer was used for analysis.
- Data Acquisition: The sample was introduced into the ion source, typically heated to ensure vaporization. The molecules were ionized by a beam of electrons (standard energy of 70 eV). The resulting ions were accelerated and separated by a mass analyzer based on their mass-to-charge (m/z) ratio.
- Data Analysis: The mass spectrum was recorded, showing the relative abundance of each ion. The molecular ion peak and the fragmentation pattern were analyzed to confirm the structure of the compound.

Visualized Workflow

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound like **7-Oxoctanoic acid**.

General Spectroscopic Analysis Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. orgchemboulder.com [orgchemboulder.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 7-Oxoctanoic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b082073#spectroscopic-data-for-7-oxooctanoic-acid-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com